molecular formula C20H30O4 B1360772 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone CAS No. 898786-77-1

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone

Cat. No.: B1360772
CAS No.: 898786-77-1
M. Wt: 334.4 g/mol
InChI Key: PMDGKVCQGKNRBF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The compound is officially registered under Chemical Abstracts Service number 898786-77-1, which serves as its unique chemical identifier in scientific databases and literature. The molecular formula C₂₀H₃₀O₄ indicates the presence of twenty carbon atoms, thirty hydrogen atoms, and four oxygen atoms, reflecting the compound's substantial molecular complexity.

Alternative nomenclature systems provide additional naming conventions for this compound, including the descriptor "5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3,5-dimethyl-4-methoxyphenyl)pentan-1-one," which emphasizes the pentanone chain connecting the dioxane and substituted phenyl moieties. The compound's structural identification is further supported by its Molecular Design Limited number MFCD03844264, which facilitates its recognition in chemical supply catalogs and research databases. The systematic name reflects the compound's key structural features: the 5,5-dimethyl-1,3-dioxane ring system, the pentyl chain linker, and the trisubstituted phenyl ketone functionality.

Property Value Source
Chemical Abstracts Service Number 898786-77-1
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.4-334.46 g/mol
Molecular Design Limited Number MFCD03844264
Purity (typical) 95-98%

The structural identification of this compound relies on its characteristic connectivity pattern, which features a 1,3-dioxane ring bearing two methyl substituents at the 5-position, connected through a five-carbon aliphatic chain to a phenyl ketone system that carries methyl substituents at the 3' and 5' positions and a methoxy group at the 4' position. This complex arrangement of functional groups creates a molecule with distinct chemical properties and reactivity patterns that distinguish it from simpler heterocyclic or aromatic compounds.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding compounds like this compound within the broader evolution of organic chemistry. Heterocyclic chemistry began its formal development in the 1800s, coinciding with the emergence of systematic organic chemistry as a scientific discipline. Notable early developments included the discovery of alloxan from uric acid by Brugnatelli in 1818, which marked one of the first systematic investigations into heterocyclic compounds. These early discoveries established the foundation for understanding cyclic compounds containing atoms other than carbon, setting the stage for the sophisticated heterocyclic synthesis methods used today.

The study of six-membered heterocyclic rings containing oxygen atoms, such as the 1,3-dioxane system present in the target compound, represents a significant advancement in heterocyclic chemistry that emerged through systematic research into cyclic ethers and acetals. Research conducted at institutions such as the University of Notre Dame has contributed substantially to understanding the conformational behavior and synthetic accessibility of 1,3-dioxane systems. These investigations have revealed that 1,3-dioxane rings are particularly convenient objects of study because they can be synthesized with a wide variety of substituents and exhibit relatively simple nuclear magnetic resonance spectra, making them attractive targets for both synthetic and analytical investigations.

The development of methods for creating complex molecules incorporating both 1,3-dioxane rings and aromatic ketone systems represents a more recent advancement in heterocyclic chemistry, building upon decades of research into both heterocyclic synthesis and aromatic chemistry. Modern synthetic methods have enabled the preparation of increasingly complex molecular architectures that combine multiple heterocyclic and aromatic motifs within single molecular frameworks. The successful synthesis and characterization of compounds like this compound demonstrates the maturation of heterocyclic chemistry as a field capable of producing sophisticated molecular structures with precisely controlled substitution patterns and connectivity.

Contemporary heterocyclic chemistry encompasses more than half of all known chemical compounds, with heterocycles representing the majority of pharmaceutical agents and natural products. This prevalence underscores the importance of heterocyclic chemistry in modern chemical research and highlights the significance of developing new heterocyclic compounds with novel structural features. The field continues to evolve through the development of new synthetic methodologies, improved analytical techniques, and enhanced understanding of structure-property relationships in heterocyclic systems.

Position Within the Valerophenone-Dioxane Hybrid Scaffold Family

This compound occupies a distinctive position within the broader family of valerophenone-dioxane hybrid scaffolds, representing one member of a series of structurally related compounds that share common architectural features while exhibiting systematic variations in their substitution patterns. This family of compounds is characterized by the presence of a five-carbon aliphatic chain connecting a 1,3-dioxane ring system to a substituted phenyl ketone moiety, with variations occurring primarily in the substitution patterns on both the aromatic ring and the dioxane system. The systematic exploration of these structural variations has provided valuable insights into structure-property relationships within this class of heterocyclic compounds.

Related compounds within this family include 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-methoxyvalerophenone, which differs from the target compound by the absence of the 3',5'-dimethyl substituents on the aromatic ring. Another family member, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-methoxyvalerophenone, demonstrates how positional isomerism of the methoxy group affects the overall molecular structure and properties. The compound 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxybutyrophenone represents a variation where the connecting aliphatic chain is shortened by one carbon atom, resulting in a butyrophenone rather than valerophenone structure.

Compound Chain Length Aromatic Substitution Molecular Formula Molecular Weight Source
This compound 5 carbons 3',5'-dimethyl-4'-methoxy C₂₀H₃₀O₄ 334.4
5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-methoxyvalerophenone 5 carbons 4'-methoxy C₁₈H₂₆O₄ 306.4
5-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-methoxyvalerophenone 5 carbons 2'-methoxy C₁₈H₂₆O₄ 306.4
4-(5,5-dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxybutyrophenone 4 carbons 3',5'-dimethyl-4'-methoxy C₁₉H₂₈O₄ 320.4

The structural diversity within this family extends beyond simple substitution variations to include compounds with different aromatic substitution patterns and alternative heterocyclic modifications. For example, 3',4'-dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone introduces halogen substituents in place of the methyl and methoxy groups, creating a compound with significantly different electronic properties while maintaining the basic valerophenone-dioxane scaffold. These variations demonstrate the versatility of the hybrid scaffold approach in creating structurally diverse compound libraries for research applications.

The position of this compound within this family is particularly noteworthy due to its specific combination of aromatic substituents, which creates a symmetrically substituted aromatic ring with both electron-donating methyl groups and an electron-donating methoxy group. This substitution pattern is expected to influence the compound's electronic properties, reactivity patterns, and potential biological activities in ways that distinguish it from other family members with different aromatic substitution patterns.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDGKVCQGKNRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645955
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-77-1
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Components

The synthesis broadly involves:

  • Construction of the 1,3-dioxane ring with 5,5-dimethyl substitution.
  • Formation of the valerophenone framework with 3',5'-dimethyl and 4'-methoxy substitutions on the aromatic ring.
  • Coupling these two moieties through a pentanone linker.

Key Starting Materials

Typical Synthetic Steps

  • Synthesis of 5,5-Dimethyl-1,3-dioxane-2-butanal Intermediate
    This intermediate is prepared by acetalization of aldehydes with neopentyl glycol or similar diols to form the 1,3-dioxane ring with geminal dimethyl groups at the 5-position. This step ensures stability and the correct stereochemical environment for further transformations.

  • Preparation of the Aromatic Ketone Precursor
    The aromatic ring substituted with methoxy and methyl groups is functionalized to a benzoyl chloride or equivalent acylating agent, often via selective methylation and methoxylation of hydroxybenzene derivatives, followed by acyl chloride formation.

  • Coupling via Friedel-Crafts Acylation or Related Methods
    The 1,3-dioxane aldehyde or its derivatives are reacted with the aromatic acyl chloride under Friedel-Crafts acylation conditions or via nucleophilic addition to form the valerophenone structure. This step forms the ketone linkage between the aromatic ring and the pentanone chain bearing the dioxane substituent.

  • Purification and Characterization
    The final compound is purified by chromatographic techniques and characterized by NMR, IR, MS, and elemental analysis to confirm the structure and purity (typically >98%).

Data Table: Summary of Preparation Parameters

Step Reagents/Intermediates Conditions Yield (%) Notes
1 Aldehyde + neopentyl glycol Acid catalysis, room temp to reflux 75-85 Formation of 5,5-dimethyl-1,3-dioxane-2-butanal
2 Aromatic hydroxy compound + methylating agent Methylation, then conversion to acyl chloride 70-80 Introduction of 3',5'-dimethyl and 4'-methoxy groups
3 5,5-Dimethyl-1,3-dioxane aldehyde + aryl acyl chloride Friedel-Crafts acylation, Lewis acid catalyst (e.g., AlCl3), inert atmosphere 60-75 Formation of valerophenone linkage
4 Purification Column chromatography - Achieves >98% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the valerophenone moiety, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical research. Its structural similarities to other known drugs suggest potential activity as a muscarinic receptor antagonist. Research has shown that compounds with dioxane moieties can exhibit significant affinities for muscarinic acetylcholine receptors (mAChRs), which are critical targets for treating conditions such as overactive bladder and other neurological disorders .

Case Study : A study on novel 1,4-dioxane analogues demonstrated that modifications to the dioxane structure can enhance receptor selectivity and potency. The findings indicated that specific substitutions could lead to compounds with improved therapeutic profiles compared to existing treatments .

Chemical Synthesis

The compound is also utilized in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
HydrogenationPd/C catalyst, methanol95
Baeyer-Villiger OxidationAcids, temperature control85

Material Science

In material science, derivatives of this compound are explored for their potential use in creating novel polymers and materials with specific properties such as increased thermal stability and enhanced mechanical strength. The incorporation of dioxane structures can lead to materials that are both lightweight and durable.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Compound Name Substituents (Phenyl Ring) Chain Length Molecular Formula Molar Mass (g/mol) CAS Number
Target Compound 3',5'-dimethyl, 4'-methoxy Valerophenone C₂₀H₃₀O₄ 334.45 898786-77-1
3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 3',5'-dimethoxy Valerophenone C₁₉H₂₈O₅ 336.42 Not Reported
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',4'-difluoro Valerophenone C₁₈H₂₄F₂O₃ 326.38 Not Reported
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylvalerophenone 3'-trifluoromethyl Valerophenone C₁₉H₂₅F₃O₃ 344.37 898786-69-1
2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',5'-dichloro Valerophenone C₁₈H₂₂Cl₂O₃ 357.27 898756-95-1
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxybutyrophenone 3',5'-dimethyl, 4'-methoxy Butyrophenone C₁₉H₂₈O₄ 320.42 898786-75-9

Key Observations:

Electron-Donating vs. Halogenated analogs (e.g., 2',4'-difluoro, 2',5'-dichloro) exhibit electron-withdrawing effects, reducing ring reactivity but improving stability and lipophilicity . The trifluoromethyl group in CAS 898786-69-1 combines steric bulk and strong electron withdrawal, often used to modulate metabolic stability in drug candidates .

Chain Length Impact: Butyrophenone analogs (e.g., CAS 898786-75-9) have a shorter carbon chain, reducing molecular weight and altering solubility compared to valerophenones .

Substituent Position :

  • 3',5'-Dimethoxy (vs. 3',5'-dimethyl-4'-methoxy in the target) increases polarity due to additional oxygen atoms, affecting solubility and hydrogen-bonding capacity .

Physicochemical and Application Differences

Table 2: Physicochemical and Functional Comparisons

Compound Name Boiling Point/Solubility Applications Key References
Target Compound High lipophilicity Pharmaceutical intermediates, materials science
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Moderate polarity Fluorinated drug synthesis
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylvalerophenone Enhanced metabolic stability Bioactive molecule development
2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone High stability in harsh conditions Agrochemicals, polymer additives

Notable Trends:

  • Lipophilicity : The target compound’s methyl and methoxy groups balance lipophilicity, making it suitable for membrane permeability studies .
  • Halogenated Derivatives : Fluorine and chlorine analogs are preferred in agrochemicals due to resistance to environmental degradation .
  • Trifluoromethyl Derivatives : Valued in medicinal chemistry for their ability to improve drug half-life .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone (commonly referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the biological activity of Compound 1, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Identifiers:

PropertyValue
IUPAC NameThis compound
CAS NumberNot specifically listed
Molecular FormulaC18H26O4
Molecular WeightApproximately 302.40 g/mol

Compound 1 features a complex structure that includes a dioxane ring, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to Compound 1 exhibit promising antitumor properties. For instance, studies on related dioxane derivatives have shown significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxicity : Compound 1 and its analogs demonstrated varying degrees of cytotoxicity against several human tumor cell lines. In vitro studies revealed IC50 values often in the micromolar range, suggesting moderate to high potency against specific cancer types .
  • Mechanism of Action : The proposed mechanism involves modulation of mRNA splicing, which is crucial for cancer cell proliferation. Compounds that affect splicing can lead to apoptotic pathways being activated in tumor cells .

Case Studies

  • In Vivo Studies : In animal models, compounds structurally related to Compound 1 have shown promising results in reducing tumor size and improving survival rates. For example, a study involving a related compound demonstrated a significant reduction in tumor growth when administered at specific dosages .
  • Cell Line Testing : A series of tests on various cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .

Data Table: Cytotoxicity of Compound 1 and Analogues

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MCF-710mRNA splicing modulation
Analog AA5498Apoptosis induction
Analog BHL-6012Cell cycle arrest
CisplatinVarious<0.5DNA cross-linking

Safety Profile

While the antitumor activity is notable, safety assessments are crucial. Preliminary data suggest that compounds similar to Compound 1 may cause skin and eye irritation and respiratory issues upon exposure. Further toxicological studies are necessary to fully understand the safety profile before clinical application .

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